molecular formula C13H12N2O B3338683 1-Methoxymethyl- CAS No. 55854-60-9

1-Methoxymethyl-

Cat. No.: B3338683
CAS No.: 55854-60-9
M. Wt: 212.25 g/mol
InChI Key: OELXEULZDKMFCS-UHFFFAOYSA-N
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Description

1-Methoxymethyl- is a chemical compound with the molecular formula C8H10O. It is also known as benzyl methyl ether or methoxymethylbenzene. This compound is an organic ether, characterized by a methoxymethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

1-Methoxymethyl- can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with formaldehyde dimethyl acetal in the presence of a catalyst such as ZrO(OTf)2. This reaction is typically carried out under solvent-free conditions at room temperature, resulting in high yields and short reaction times . Another method involves the use of chloromethyl methyl ether in toluene, followed by the addition of α-phenethyl alcohol and diisopropylethylamine .

Chemical Reactions Analysis

1-Methoxymethyl- undergoes various chemical reactions, including:

Scientific Research Applications

1-Methoxymethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxymethyl- involves its ability to act as a protecting group for hydroxyl groups in organic synthesis. The methoxymethyl group can be introduced to alcohols and phenols, protecting them from unwanted reactions during multi-step synthesis processes. The group can be removed under acidic conditions, regenerating the original hydroxyl group . Additionally, it can participate in various chemical reactions, forming stable intermediates and products .

Comparison with Similar Compounds

1-Methoxymethyl- can be compared with other similar compounds such as:

Properties

IUPAC Name

1-(methoxymethyl)-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-16-8-12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXEULZDKMFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC=CC2=C1NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00419310
Record name NSC149848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55854-60-9
Record name NSC149848
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149848
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC149848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00419310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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